molecular formula C18H27N3O2 B6639522 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea

3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea

Cat. No.: B6639522
M. Wt: 317.4 g/mol
InChI Key: IMRVEKSPZZGDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Urea Formation: The final step involves the reaction of the intermediate with isocyanate to form the urea derivative. This step typically requires mild conditions and can be facilitated by catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the urea group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of bases such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine or urea derivatives.

Scientific Research Applications

3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate receptor activity or inhibit enzyme function, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)amine
  • 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)carbamate

Uniqueness

Compared to similar compounds, 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea is unique due to the presence of the urea functional group, which can impart different pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for specific research applications, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

3-(1-benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c22-12-11-21(17-8-9-17)18(23)19-16-7-4-10-20(14-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,22H,4,7-14H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRVEKSPZZGDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)N(CCO)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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